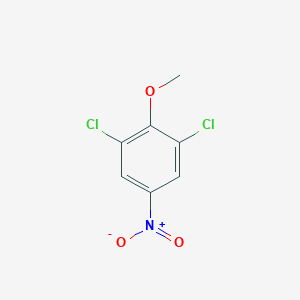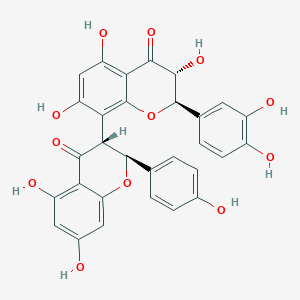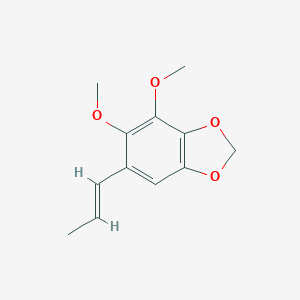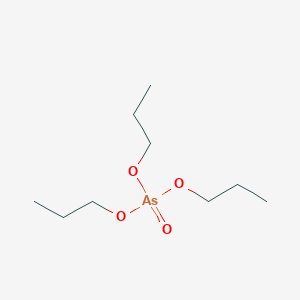![molecular formula C7H4F2 B102754 7,7-Difluorobicyclo[4.1.0]hepta-1,3,5-triene CAS No. 18238-55-6](/img/structure/B102754.png)
7,7-Difluorobicyclo[4.1.0]hepta-1,3,5-triene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,7-Difluorobicyclo[4.1.0]hepta-1,3,5-triene, also known as DFHBI, is a fluorescent molecule that has gained attention in the scientific community due to its unique properties. This molecule has been used in various research applications, including the detection of RNA molecules in cells.
Aplicaciones Científicas De Investigación
7,7-Difluorobicyclo[4.1.0]hepta-1,3,5-triene has been used in various scientific research applications, including the detection of RNA molecules in cells. This molecule has been shown to bind specifically to RNA molecules, resulting in a fluorescence signal that can be detected using microscopy or flow cytometry. 7,7-Difluorobicyclo[4.1.0]hepta-1,3,5-triene has also been used in the study of RNA-protein interactions and RNA localization in cells.
Mecanismo De Acción
The mechanism of action of 7,7-Difluorobicyclo[4.1.0]hepta-1,3,5-triene involves the binding of the molecule to RNA molecules. 7,7-Difluorobicyclo[4.1.0]hepta-1,3,5-triene has been shown to bind specifically to RNA molecules containing a hairpin loop structure, resulting in a fluorescence signal. This binding is thought to occur through interactions between the fluorophore and the RNA molecule.
Biochemical and Physiological Effects:
7,7-Difluorobicyclo[4.1.0]hepta-1,3,5-triene has been shown to have minimal biochemical and physiological effects on cells. The molecule is non-toxic and does not affect cell viability or proliferation. 7,7-Difluorobicyclo[4.1.0]hepta-1,3,5-triene has also been shown to have minimal interference with cellular processes, making it an ideal tool for studying RNA molecules in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 7,7-Difluorobicyclo[4.1.0]hepta-1,3,5-triene is its specificity for RNA molecules. This molecule has been shown to bind specifically to RNA molecules containing a hairpin loop structure, allowing for the detection of specific RNA molecules in cells. 7,7-Difluorobicyclo[4.1.0]hepta-1,3,5-triene is also non-toxic and has minimal interference with cellular processes, making it an ideal tool for studying RNA molecules in cells.
However, there are also limitations to the use of 7,7-Difluorobicyclo[4.1.0]hepta-1,3,5-triene in lab experiments. One limitation is the requirement for a hairpin loop structure in the RNA molecule for binding to occur. This limits the use of 7,7-Difluorobicyclo[4.1.0]hepta-1,3,5-triene to the detection of specific RNA molecules. Another limitation is the fluorescence signal generated by 7,7-Difluorobicyclo[4.1.0]hepta-1,3,5-triene, which can be affected by factors such as pH and temperature.
Direcciones Futuras
There are many potential future directions for the use of 7,7-Difluorobicyclo[4.1.0]hepta-1,3,5-triene in scientific research. One direction is the development of new fluorescent molecules that can bind to different types of RNA molecules. Another direction is the optimization of the synthesis method for 7,7-Difluorobicyclo[4.1.0]hepta-1,3,5-triene to improve its yield and purity. 7,7-Difluorobicyclo[4.1.0]hepta-1,3,5-triene can also be used in combination with other techniques, such as CRISPR-Cas9, to study RNA molecules in cells.
Conclusion:
In conclusion, 7,7-Difluorobicyclo[4.1.0]hepta-1,3,5-triene is a fluorescent molecule that has gained attention in the scientific community due to its unique properties. This molecule has been used in various research applications, including the detection of RNA molecules in cells. 7,7-Difluorobicyclo[4.1.0]hepta-1,3,5-triene has minimal biochemical and physiological effects on cells, making it an ideal tool for studying RNA molecules in cells. While there are limitations to the use of 7,7-Difluorobicyclo[4.1.0]hepta-1,3,5-triene in lab experiments, there are many potential future directions for the use of this molecule in scientific research.
Métodos De Síntesis
The synthesis of 7,7-Difluorobicyclo[4.1.0]hepta-1,3,5-triene involves the reaction of 7,7-difluoro-1,5-cyclooctadiene with maleic anhydride in the presence of a catalyst. The resulting product is then treated with sodium borohydride to yield 7,7-Difluorobicyclo[4.1.0]hepta-1,3,5-triene. This synthesis method has been optimized and can be performed on a large scale, making 7,7-Difluorobicyclo[4.1.0]hepta-1,3,5-triene readily available for research purposes.
Propiedades
Número CAS |
18238-55-6 |
|---|---|
Nombre del producto |
7,7-Difluorobicyclo[4.1.0]hepta-1,3,5-triene |
Fórmula molecular |
C7H4F2 |
Peso molecular |
126.1 g/mol |
Nombre IUPAC |
7,7-difluorobicyclo[4.1.0]hepta-1,3,5-triene |
InChI |
InChI=1S/C7H4F2/c8-7(9)5-3-1-2-4-6(5)7/h1-4H |
Clave InChI |
QQESEAYTNOTARV-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C2(F)F |
SMILES canónico |
C1=CC=C2C(=C1)C2(F)F |
Otros números CAS |
18238-55-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





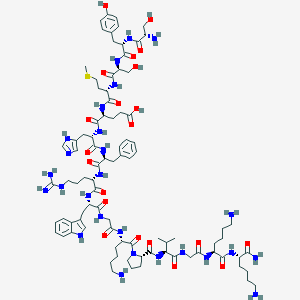
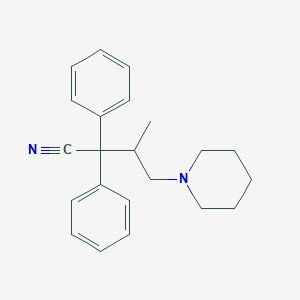
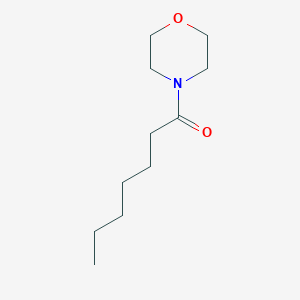
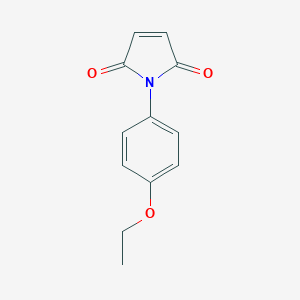
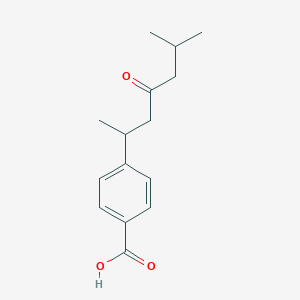
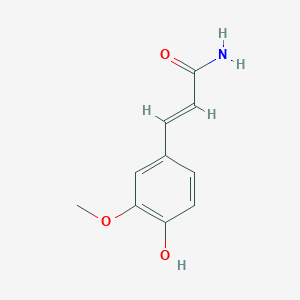
![4-[(3,4-Diethylphenyl)azo]-n,n-dimethylbenzenamine](/img/structure/B102685.png)
